molecular formula C11H12BrFO2 B1444883 Tert-butyl 4-bromo-3-fluorobenzoate CAS No. 1057961-75-7

Tert-butyl 4-bromo-3-fluorobenzoate

Cat. No.: B1444883
CAS No.: 1057961-75-7
M. Wt: 275.11 g/mol
InChI Key: KLVOTIIVGDSRRO-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromo-3-fluorobenzoate is an organic compound with the molecular formula C11H12BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research .

Mechanism of Action

Target of Action

Tert-butyl 4-bromo-3-fluorobenzoate is a chemical compound with a specific structure and properties

Mode of Action

The mode of action of this compound involves its interaction with other molecules in a chemical reaction . The bromine and fluorine atoms in the compound can be reactive sites, allowing it to participate in various chemical reactions such as nucleophilic substitution or free radical reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals in the reaction environment. For instance, the compound is recommended to be stored in a dry environment at 2-8°C , indicating that moisture and temperature could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromo-3-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-bromo-3-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Another method involves the direct bromination and fluorination of tert-butyl benzoate. This process requires the use of bromine and a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction conditions must be carefully controlled to achieve selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for reagent addition and temperature control helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-3-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Aromatic Substitution: Reagents like aluminum chloride or iron(III) chloride in the presence of halogenating agents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-bromo-3-fluorobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: As a building block for the synthesis of advanced materials with specific properties.

    Chemical Biology: In the study of biochemical pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-bromo-2-fluorobenzoate
  • Tert-butyl 3-bromo-4-fluorobenzoate
  • Tert-butyl 4-bromo-3-chlorobenzoate
  • Tert-butyl 4-bromo-3-methylbenzoate

Uniqueness

Tert-butyl 4-bromo-3-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This unique substitution pattern can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-bromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVOTIIVGDSRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733843
Record name tert-Butyl 4-bromo-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057961-75-7
Record name tert-Butyl 4-bromo-3-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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